REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N+:3]=1[O-].C(N(CC)CC)C.[Cl:17]C1C=CC=CC=1>>[Cl:17][C:4]1[C:5]([CH3:8])=[CH:6][CH:7]=[C:2]([Cl:1])[N:3]=1
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Name
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o-phthaloyl chloride
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Quantity
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101.5 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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35.9 g
|
Type
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reactant
|
Smiles
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ClC1=[N+](C=C(C=C1)C)[O-]
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Name
|
|
Quantity
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50.6 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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ClC1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is subsequently heated
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Type
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TEMPERATURE
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Details
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under reflux for a further 12 hours
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Duration
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12 h
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Type
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FILTRATION
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Details
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the precipitate is filtered off with suction
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Type
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WASH
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Details
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the filter cake is washed with 50 ml of methylene chloride
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Type
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CUSTOM
|
Details
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the solvent is removed by distillation
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Type
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DISTILLATION
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Details
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The bottom is subjected to steam distillation
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Type
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TEMPERATURE
|
Details
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the pH of 6 being maintained
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Type
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ADDITION
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Details
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by continuously adding 45 per cent sodium hydroxide solution
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Type
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EXTRACTION
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Details
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The distillate is extracted three times
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from hexane
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CC=C1C)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |